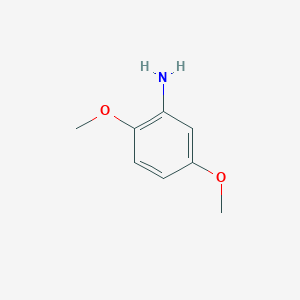

2,5-Dimethoxyaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZDVUBIEPVUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88374-66-7 | |

| Record name | Poly(2,5-dimethoxyaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88374-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4059257 | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00828 [mmHg] | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-56-7 | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z5U3FL10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,5 Dimethoxyaniline and Its Precursors

Classical and Established Preparation Routes

Traditional methods for synthesizing 2,5-dimethoxyaniline have been well-established, primarily relying on reductive amination and nitration followed by reduction. These pathways, while effective, often involve harsh conditions and generate significant waste. guidechem.com

Reductive Amination Strategies

Reductive amination offers a direct route to this compound. This strategy typically involves the reaction of 2,5-dimethoxybenzaldehyde (B135726) with an amine source, followed by reduction of the resulting imine. bloomtechz.com While specific examples directly leading to this compound are not extensively detailed in the provided results, the general applicability of this method to aldehydes is well-established in organic synthesis. For instance, reductive amination of other substituted benzaldehydes is a common practice. bu.edu The carbonyl group of 2,5-dimethoxybenzaldehyde allows for the formation of imines, which can then be reduced to amines. bloomtechz.com

Nitration and Subsequent Reduction Pathways

A more prevalent classical method involves the nitration of a precursor followed by the reduction of the nitro group. The common starting material for this pathway is 1,4-dimethoxybenzene (B90301). mdma.ch

The nitration of 1,4-dimethoxybenzene is a critical step. mdma.ch The reaction is typically carried out using nitric acid, often in the presence of a solvent like acetic acid. mdma.chchegg.com Controlling the reaction temperature is crucial to prevent over-nitration and the formation of isomers. The nitration of 1,4-dimethoxybenzene can yield a mixture of 2,5- and 2,3-dinitro isomers.

Following nitration, the resulting 2,5-dimethoxynitrobenzene is reduced to form this compound. guidechem.commdma.ch Several reducing agents can be employed for this transformation. Traditional methods include the use of iron powder or sodium sulfide, though these methods are known for producing significant waste. guidechem.commdma.ch Catalytic hydrogenation, using catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere, is a more common and cleaner approach. guidechem.com For example, 2,5-dimethoxy-4-nitroaniline (B167324) can be reduced to 2,5-dimethoxybenzene-1,4-diamine (B93403) using a Pd/C catalyst with hydrogen gas.

Modern and Sustainable Synthetic Approaches

In response to the environmental drawbacks of classical methods, modern synthetic strategies focus on sustainability, efficiency, and safety. guidechem.com

Green Chemistry Principles in Synthesis of Derivatives

The principles of green chemistry are being increasingly applied to the synthesis of this compound and its derivatives. Research has focused on developing methods that use milder and more environmentally friendly reagents. One such approach involves the chemical oxidative polymerization of this compound using a mild oxidizing system like HCl/NaCl/H₂O₂ in an aqueous medium. rsc.orgresearchgate.net This method is noted for being a one-step synthesis of nanostructured poly(this compound). rsc.org Another green approach is the use of an interfacial synthetic strategy to produce two-dimensional poly(this compound) nanosheets. researchgate.net

Catalytic Methodologies for Enhanced Efficiency

Catalysis plays a pivotal role in modern synthetic routes, offering higher efficiency and selectivity. The catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) to 4-chloro-2,5-dimethoxyaniline (B1194742) is a well-documented example. This process is often carried out using a platinum-on-carbon catalyst in an aromatic solvent at elevated temperatures and pressures. google.com The efficiency of this reduction can be further improved by the addition of a compound that maintains a pH of 8 to 10 and an aliphatic amine. google.com Another catalytic system for the reduction of 4-chloro-2,5-dimethoxy nitrobenzene (B124822) utilizes a supported nickel catalyst with hydrazine (B178648) hydrate (B1144303) in ethanol, which avoids the need for hydrogen gas. google.com

The synthesis of 4-chloro-2,5-dimethoxyaniline can also be achieved through direct chlorination of this compound using a copper chloride catalyst. patsnap.com

Flow Chemistry Applications in Production

Flow chemistry is emerging as a powerful tool for the production of this compound and its derivatives, offering advantages such as improved safety, continuous production, and high efficiency. guidechem.com A described method for the synthesis of this compound involves the continuous catalytic hydrogenation of 2,5-dimethoxynitrobenzene in methanol (B129727) using a Pt/C catalyst in a flow reactor system. guidechem.com This continuous process allows for high throughput and product quality. guidechem.com Similarly, the production of 4-chloro-2,5-dimethoxyaniline can be performed in a continuous flow system, where 4-chloro-2,5-dimethoxy nitrobenzene, methanol, and a catalyst are fed into a reactor at a controlled flow rate. chemicalbook.com

Advanced Purification and Isolation Techniques for High Purity

Achieving high purity of this compound is critical for its application in sensitive fields such as pharmaceuticals and high-performance dyes. A variety of advanced purification and isolation techniques are employed to upgrade the crude product to purities exceeding 99%. These methods often involve a combination of distillation, crystallization, and chromatographic techniques, tailored to remove specific impurities.

A common industrial approach involves the catalytic hydrogenation of 2,5-dimethoxynitrobenzene. Following the reaction, the catalyst is typically removed by filtration. The resulting crude this compound solution then undergoes a series of purification steps. One patented method describes a process where after catalyst removal, the solvent, often methanol, is removed by distillation. The concentrated product is then subjected to crystallization to yield this compound with a purity of up to 99.9%. guidechem.com

Sublimation under reduced pressure is another effective technique for purifying this compound, particularly for removing non-volatile impurities. ias.ac.in This method takes advantage of the compound's ability to transition directly from a solid to a gaseous state, leaving behind less volatile contaminants.

For laboratory-scale and specialized applications requiring exceptionally high purity, column chromatography is a preferred method. Flash column chromatography using silica (B1680970) gel (SiO2) is frequently utilized. The choice of eluent is crucial for effective separation. A common solvent system is a mixture of petroleum ether and ethyl acetate (B1210297), sometimes with the addition of a small amount of triethylamine (B128534) (TEA) to prevent the amine from tailing on the acidic silica gel. rsc.org In other instances, a mixture of dichloromethane (B109758) and methanol has been successfully used to isolate products. rsc.org High-performance liquid chromatography (HPLC) can also be employed for both analytical purity assessment and preparative separation to isolate highly pure fractions. google.comsielc.com

Recrystallization is a widely used and effective method for purifying solid organic compounds like this compound. The selection of an appropriate solvent system is paramount. For instance, after certain synthetic routes, cooling the filtrate to low temperatures, such as -5°C, can induce crystallization, yielding a product with high purity. google.com The process of dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly promotes the formation of well-defined crystals, excluding impurities into the mother liquor.

In some processes, particularly for derivatives like 4-chloro-2,5-dimethoxyaniline, specific crystallization procedures are critical to obtain a product with the desired color and purity. For example, after catalytic reduction in xylene, the catalyst is filtered off under a nitrogen atmosphere. The base is then precipitated by cooling the xylene filtrate. google.comgoogle.com An alternative method involves removing the xylene via steam distillation or under vacuum and then precipitating the product from water by cooling, which can yield a virtually colorless product. google.com

The table below summarizes various purification techniques and their key parameters for obtaining high-purity this compound and its derivatives.

| Purification Technique | Key Parameters | Achieved Purity/Outcome | Reference |

| Distillation & Crystallization | Removal of methanol solvent followed by crystallization. | 99.9% | guidechem.com |

| Sublimation | Performed under reduced pressure. | Effective for removing non-volatile impurities. | ias.ac.in |

| Flash Column Chromatography | Silica gel; Eluent: Petroleum Ether/EtOAc + 0.5% TEA. | Purified product isolated. | rsc.org |

| Column Chromatography | Silica gel; Eluent: CH2Cl2/MeOH (95/5). | Isolated product. | rsc.org |

| Crystallization | Cooling of filtrate to -5°C. | 99.3% (HPLC) for 4-chloro-2,5-dimethoxyaniline. | google.com |

| Precipitation from Xylene | Filtration under nitrogen, followed by cooling. | Virtually colorless 4-chloro-2,5-dimethoxyaniline. | google.comgoogle.com |

| Precipitation from Water | Removal of xylene solvent, then cooling. | Granulated, virtually colorless 4-chloro-2,5-dimethoxyaniline. | google.com |

Chemical Reactivity and Derivatization Strategies

The reactivity of the 2,5-dimethoxyaniline ring is predominantly dictated by the powerful activating and ortho-, para-directing effects of the amino (-NH₂) and two methoxy (B1213986) (-OCH₃) groups. The amino group is the strongest activator, followed by the methoxy groups. This high degree of activation makes the aromatic ring highly susceptible to electrophilic attack, necessitating careful control of reaction conditions to achieve selective substitution and avoid side reactions like polysubstitution or oxidation.

Halogenation Reactions and Regioselectivity

Halogenation of this compound has been investigated, with the regioselectivity being a key consideration. The combined directing effects of the amino group and the two methoxy groups preferentially activate the C4 and C6 positions for electrophilic attack.

Chlorination : The introduction of a chlorine atom onto the aromatic ring typically occurs at the 4-position, which is para to the strongly activating amino group and ortho to the C5-methoxy group. To ensure this regioselectivity and prevent side reactions, the amino group is often first protected via acetylation. The resulting N-(2,5-dimethoxyphenyl)acetamide is then subjected to electrophilic chlorination using reagents like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), followed by hydrolysis to deprotect the amine and yield 4-chloro-2,5-dimethoxyaniline (B1194742). nih.govwikipedia.org Direct chlorination of this compound is also possible but requires carefully controlled conditions, for instance using copper(II) chloride (CuCl₂) as a catalyst, to minimize over-chlorination and ensure regioselectivity. nih.gov

Bromination : Similar to chlorination, bromination also shows a preference for the 4-position. Studies on the bromination of 2,5-dimethoxyacetanilide, the acetyl-protected form of this compound, demonstrate that the reaction yields 4-bromo-2,5-dimethoxyacetanilide. Subsequent hydrolysis converts this intermediate into 4-bromo-2,5-dimethoxyaniline. sci-toys.com

Iodination : Iodination can also be performed. The synthesis of 2-iodo-2',5'-dimethoxyacetanilide proceeds from this compound, indicating that iodination is a viable electrophilic substitution reaction for this system, typically following protection of the amine. uni.lu

| Halogenation Product | Position of Substitution | Typical Precursor |

|---|---|---|

| 4-Chloro-2,5-dimethoxyaniline | C4 | This compound or N-(2,5-dimethoxyphenyl)acetamide |

| 4-Bromo-2,5-dimethoxyaniline | C4 | N-(2,5-dimethoxyphenyl)acetamide |

| 2-Iodo-2',5'-dimethoxyacetanilide | C2 (on acetanilide) | This compound |

Nitration and Sulfonation Patterns

Nitration : The nitration of this compound is strongly directed by its activating substituents. Research shows that nitration of the acetylated intermediate, 2,5-dimethoxyacetanilide, results in the formation of 4-nitro-2,5-dimethoxyacetanilide. sci-toys.com The existence of 2,5-dimethoxy-4-nitroaniline (B167324) as a commercially available compound further confirms that electrophilic nitration proceeds with high regioselectivity at the C4 position. nih.govnih.govsigmaaldrich.com This outcome is driven by the C4 position being para to the highly activating amino group and ortho to the activating methoxy group at C5, making it the most electronically favorable site for substitution.

Sulfonation : The presence of sulfonated derivatives such as 4-amino-2,5-dimethoxybenzenesulfonic acid and this compound-4-sulfoanilide indicates that sulfonation also occurs regioselectively at the C4 position. nih.govcymitquimica.com This position is, as with nitration, the most nucleophilic site on the ring due to the combined activating effects of the amine and methoxy substituents. The sulfonic acid group enhances water solubility, making these derivatives useful in applications like dye synthesis.

Nucleophilic Reactions of the Amino Group

The amino group of this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with a variety of electrophiles.

Acylation and Amidation Reactions

The acylation of the amino group in this compound to form an amide is a common and efficient reaction. scitoys.com This transformation is frequently employed as a strategy to protect the amino group and modulate the reactivity of the aromatic ring during subsequent electrophilic substitution reactions. nih.govwikipedia.org The reaction typically involves treating this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). nih.govias.ac.in For example, reacting this compound with acetic anhydride yields N-(2,5-dimethoxyphenyl)acetamide, while reaction with benzoyl chloride yields N-(2,5-dimethoxyphenyl)benzamide. nih.gov This amidation can also be used to build more complex molecules, such as in the synthesis of N-aryl piperamide (B1618075) analogs from piperic acid and this compound. scitoys.com

| Acylating Agent | Product | Reference |

|---|---|---|

| Acetic Anhydride | N-(2,5-dimethoxyphenyl)acetamide | nih.gov |

| Benzoyl Chloride | N-(2,5-dimethoxyphenyl)benzamide | |

| Piperic Acid (activated) | N-(2,5-dimethoxyphenyl)piperamide | scitoys.com |

Imine and Schiff Base Formation

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. uni.lu This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. A variety of Schiff bases have been synthesized from this compound and different substituted benzaldehydes. uni.lunih.gov These reactions are versatile and have been shown to proceed under various conditions, including conventional heating and microwave irradiation, with the latter often providing improved yields and shorter reaction times. uni.lu The resulting Schiff bases are of interest for their diverse structural properties.

Diazotization and Azo Coupling Reactions

The primary aromatic amine group of this compound allows it to readily undergo diazotization, a process that converts the amine into a highly reactive diazonium salt. This is typically achieved by treating the aniline (B41778) with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. The resulting 2,5-dimethoxybenzenediazonium salt is a valuable intermediate for subsequent azo coupling reactions. uobabylon.edu.iq

In azo coupling, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling partner, such as another aromatic amine or a phenol, to form an azo compound characterized by a -N=N- linkage. This compound itself can serve as the coupling partner for other diazotized amines. For instance, it has been used as a novel coupling agent in the spectrophotometric determination of sulfonamide drugs like sulfadiazine (B1682646) and sulfamethoxazole. uobabylon.edu.iqresearchgate.net In these methods, the primary amine of the sulfonamide is first diazotized and then coupled with this compound in a mildly acidic medium. researchgate.net This reaction produces a stable, colored azo dye, allowing for quantitative analysis. uobabylon.edu.iqresearchgate.net

The stoichiometry of the resulting azo dye has been studied, with methods like the mole-ratio method indicating a 2:1 combining ratio of diazotized sulfadiazine to this compound in some cases. uobabylon.edu.iq The reaction proceeds rapidly and is valued for its sensitivity and the stability of the colored product. researchgate.net

| Parameter | Value | Reactants | Reference |

| Max. Absorption (λmax) | 478 nm | Diazotized Sulfadiazine + this compound | uobabylon.edu.iq |

| Max. Absorption (λmax) | 475 nm | Diazotized Sulfamethoxazole + this compound | researchgate.net |

| Molar Absorptivity | 8.26 x 10⁴ L mol⁻¹ cm⁻¹ | Diazotized Sulfadiazine + this compound | uobabylon.edu.iq |

| Molar Absorptivity | 5.11 x 10⁴ L mol⁻¹ cm⁻¹ | Diazotized Sulfamethoxazole + this compound | researchgate.net |

| Combining Ratio | 2:1 | Diazotized Sulfadiazine to this compound | uobabylon.edu.iq |

Oxidation-Reduction Chemistry

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of this compound (DMA) is the foundational step for its electropolymerization. The process is typically studied using techniques like cyclic voltammetry. scielo.brresearchgate.net The mechanism begins with the oxidation of the DMA monomer on an electrode surface to form a cation radical. scielo.br This initial step is influenced by the type of acid used in the electrolyte solution, with the monomer's oxidation potential being lower in acids like perchloric acid compared to sulfuric acid. researchgate.net

Following the formation of the initial cation radicals, they couple together. This coupling is succeeded by the elimination of two protons and subsequent rearomatization, which leads to the formation of a dimer or oligomer. scielo.br This dimer or oligomer can be further oxidized at the anode, allowing for chain propagation by coupling with other radical cations of the monomer or oligomers, ultimately leading to the formation of a polymer film on the electrode. scielo.br The fully reduced state of the resulting polymer is known as the leucoemeraldine form, which can be reversibly oxidized to the emeraldine (B8112657) and finally the pernigraniline forms. scielo.brijsrst.com

Oxidative Polymerization Pathways

Poly(this compound) (PDMA), a conductive polymer, is synthesized through the oxidative polymerization of the corresponding monomer. This can be achieved via chemical or electrochemical methods. iaea.org

Chemical oxidative polymerization is commonly performed at low temperatures (e.g., ~278 K) in an acidic aqueous solution. researchgate.netaip.org Various oxidants are used to initiate the polymerization. Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) is a frequently employed oxidant. ijsrst.comiaea.orgresearchgate.net Ferric chloride (FeCl₃) is another common choice. researchgate.netaip.org Studies have shown that using a binary oxidant system, such as a mixture of ferric chloride and ammonium persulfate, can influence the properties of the resulting polymer, including its DC conductivity. researchgate.netaip.org A mild oxidizing system comprising HCl/NaCl/H₂O₂ has also been utilized in a green chemistry approach to synthesize nanostructured PDMA. researchgate.netrsc.org

The polymerization mechanism mirrors the electrochemical pathway, involving the formation of cation radicals that couple to form the polymer chain. scielo.br The resulting polymer, often a deep blue or black powder, is then purified to remove unreacted monomer, oligomers, and residual oxidants. researchgate.net The introduction of the two methoxy groups onto the aniline ring helps to improve the solubility of the resulting polymer compared to its parent, polyaniline, while maintaining comparable conductivity. researchgate.net

| Oxidizing Agent(s) | Polymerization Method | Resulting Polymer | Reference |

| Ammonium Persulfate | Chemical Oxidation | Poly(this compound) (PDMA) | ijsrst.comiaea.org |

| Ferric Chloride & Ammonium Persulfate | Chemical Oxidation | Poly(this compound) (PDMA) | researchgate.netaip.org |

| HCl/NaCl/H₂O₂ | Chemical Oxidation | Nanostructured Poly(this compound) | rsc.org |

| Electrochemical | Electro-oxidation | Poly(this compound) (PDMA) film | scielo.briaea.org |

Transition Metal-Catalyzed Coupling Reactions

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira involving derivatives)

While this compound itself is more commonly used as a nucleophile in C-N cross-coupling, its derivatives are essential for participating in other major cross-coupling reactions like Suzuki, Heck, and Sonogashira. To be used in these reactions, the aniline must first be converted into a suitable derivative, such as an aryl halide or triflate.

In the context of C-N cross-coupling, this compound can act as the amine component. Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a powerful method for forming aryl-amine bonds. mit.edu This reaction typically involves a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine. For example, 3,5-dimethoxyaniline (B133145), a structural isomer, has been successfully used in Pd-catalyzed C-N coupling reactions with phenothiazine (B1677639) derivatives, demonstrating the utility of dimethoxyanilines as coupling partners in constructing complex molecules. mit.edu

C-H Functionalization Strategies

Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of substrates. This compound and its isomers are viable substrates for such transformations.

Ruthenium-catalyzed C-H coupling reactions have been developed for the synthesis of substituted quinolines. In one example, 3,5-dimethoxyaniline undergoes a three-component deaminative coupling reaction with an aldehyde and an allylamine, catalyzed by a neutral Ru-H complex, to form 2,3-disubstituted quinolines. rsc.org Similarly, cationic ruthenium-hydride complexes can catalyze the dehydrative C-H coupling of arylamines with diols to produce substituted indoles and quinolines in a regioselective manner. nih.gov

Furthermore, electrochemical methods can induce C-H functionalization. An electrochemical-induced cascade reaction between 2-formyl benzonitrile (B105546) and this compound has been shown to produce N-aryl isoindolinones. nih.gov This transformation involves the formation of an intermolecular C-N bond followed by an intramolecular C-H amination. nih.gov

Applications As a Precursor in Advanced Materials Science

Synthesis of Functional Polymers and Copolymers

The unique molecular structure of 2,5-dimethoxyaniline allows for its polymerization into various functional polymers, most notably substituted polyanilines. These materials have garnered significant interest for their electrical conductivity and electroactive behavior.

Poly(this compound) (PDMA) is a derivative of polyaniline that exhibits enhanced solubility in common organic solvents compared to its unsubstituted counterpart, a significant advantage for its processability. researchgate.net The presence of two methoxy (B1213986) groups on the phenyl ring influences the polymer's electronic properties and morphology.

Poly(this compound) can be synthesized through both chemical and electrochemical oxidative polymerization methods.

Chemical Oxidative Polymerization: This method involves the oxidation of the this compound monomer in the presence of an oxidizing agent and a doping acid. Common oxidants include ammonium (B1175870) persulfate (APS) and ferric chloride (FeCl₃). scirp.orgresearchgate.net The polymerization is typically carried out in an acidic medium, which also serves to dope (B7801613) the resulting polymer, rendering it electrically conductive. The doping process involves the protonation of the imine nitrogen atoms in the polymer backbone, leading to the formation of charge carriers (polarons and bipolarons). nih.gov The choice of oxidant and dopant can influence the molecular ordering and final properties of the synthesized PDMA. scirp.org For instance, using polymeric acids like poly(styrenesulfonate) (PSS) as a dopant in a soft-template method can lead to the formation of highly crystalline PDMA nanoplates. researchgate.net

Electrochemical Polymerization: PDMA films can be directly deposited onto conductive substrates like indium tin oxide (ITO) coated glass or glassy carbon electrodes through electrochemical polymerization. scirp.orgatlantis-press.com This technique allows for precise control over the film thickness and morphology by adjusting parameters such as monomer concentration, applied potential, and the type of electrolyte used. researchgate.netinternationaljournalcorner.com The electrochemical polymerization mechanism of this compound proceeds in three main steps, starting with the oxidation of the monomer. researchgate.netinternationaljournalcorner.com Various strong acids like oxalic acid, hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) have been used as electrolytes, and the choice of acid affects the morphology and adhesion of the resulting polymer film. researchgate.net For example, PDMA films synthesized in oxalic acid tend to have a highly porous microfiber structure. researchgate.net

The doping mechanism in both synthesis methods is crucial for inducing electrical conductivity. Protonic acids introduce counter-ions into the polymer matrix and facilitate the formation of charge carriers along the polymer chain. The extent of doping can be influenced by the nature of the dopant and the pH of the medium. internationaljournalcorner.com

The charge transport mechanism in poly(this compound) is a key factor determining its electrical conductivity. At temperatures between approximately 100 K and 303 K, the dominant mechanism for charge transport is Mott's three-dimensional variable range hopping (3D-VRH). researchgate.netresearchgate.net This model describes charge carriers hopping between localized states, assisted by phonons. researchgate.net Below 100 K, a tunneling mechanism appears to dominate the charge transport. researchgate.netresearchgate.net The localization of charge carriers in PDMA leads to the formation of polarons, and the hopping of these polarons is the primary mode of conduction. researchgate.net

The electrical conductivity of PDMA can be tuned through several strategies:

Doping Level: The concentration and type of dopant significantly affect the conductivity. Higher doping levels generally lead to higher conductivity. The use of different acids as dopants can alter the conductivity; for example, the diprotic nature of H₂SO₄ can lead to a higher concentration of H⁺ ions in the polymer matrix, resulting in increased doping and higher conductivity compared to a monoprotic acid like HCl. internationaljournalcorner.com

Copolymerization: Copolymerizing this compound with other monomers, such as aniline (B41778), allows for the tuning of the polymer's properties. However, in some reported copolymers of this compound and aniline, the conductivity was found to decrease with an increasing molar feed of this compound.

Secondary Doping: This process involves exposing a primarily doped polyaniline to a secondary dopant, which can further enhance conductivity. researchgate.net

Controlling Polymer Structure: The molecular weight and crystallinity of the polymer chains can influence conductivity. For instance, in some polymer acid-doped polyanilines, a decrease in the molecular weight of the template polymer acid led to an increase in the conductivity of the resulting polyaniline. mdpi.com

| Polymer System | Dopant/Template | Conductivity (S/cm) | Reference |

|---|---|---|---|

| Poly(this compound) | Not specified | Comparable to Polyaniline | internationaljournalcorner.com |

| Polyaniline (PANI) | Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAAMPSA) | 0.4 - 1.1 | mdpi.com |

| PANI-DNNSA | Thymol (secondary dopant) | 25.2 | researchgate.net |

| PANI-DNNSA | Carvacrol (secondary dopant) | 48.5 | researchgate.net |

Poly(this compound) is an electroactive material, meaning its electrical and optical properties can be reversibly changed by applying an electrical potential. researchgate.net Similar to unsubstituted polyaniline, PDMA can exist in three distinct redox states:

Leucoemeraldine: The fully reduced state, which is typically pale yellow. researchgate.net

Emeraldine (B8112657): The partially oxidized state, which is green and electrically conducting in its salt form.

Pernigraniline: The fully oxidized state, which is blue or violet. researchgate.netpnu.ac.ir

These redox states can be reversibly interconverted through electrochemical oxidation and reduction reactions. researchgate.netresearchgate.net This transition between different colored states makes PDMA a promising material for electrochromic applications. researchgate.net

The electrochemical behavior of PDMA is often studied using cyclic voltammetry (CV). The cyclic voltammograms of PDMA typically show two sets of redox peaks corresponding to the transitions between the leucoemeraldine/emeraldine and emeraldine/pernigraniline states. internationaljournalcorner.com The shape and position of these peaks can be influenced by the type of anion from the supporting electrolyte. internationaljournalcorner.com For example, larger anions may inhibit the polymer oxidation, leading to broader oxidation peaks in the CV. internationaljournalcorner.com

A significant advantage of PDMA over unsubstituted polyaniline is its improved solubility, which facilitates its processing into thin films for electronic device applications. researchgate.net Thin films of PDMA can be deposited on various substrates using techniques such as:

Electrochemical Deposition: As described earlier, this method allows for the direct growth of PDMA films on conductive substrates. researchgate.net The morphology of the deposited film can be controlled by the synthesis conditions, ranging from porous microfibers to granular aggregates. researchgate.net

Solution Casting/Spin Coating: The solubility of PDMA allows for the preparation of polymer solutions that can be cast or spin-coated onto substrates to form uniform thin films.

These PDMA films have shown significant potential for use in electrochromic devices (ECDs) , also known as "smart windows" or displays that change color upon the application of a voltage. internationaljournalcorner.com The reversible color change between the yellow (leucoemeraldine) and blue/green (oxidized forms) states of PDMA is the basis for its electrochromic functionality. scirp.orgresearchgate.net The performance of these devices, particularly the switching speed (response time), is a critical parameter. Research has shown that the response time of PDMA-based electrochromic devices can be controlled by the applied potential and the type of electrolyte used. scirp.orgresearchgate.net For instance, a fast response time of less than 2 seconds has been observed at an applied potential of 1.6 V in a H₂SO₄ electrolyte. scirp.orgresearchgate.net The faster response in H₂SO₄ compared to HCl is attributed to the higher degree of doping and consequently higher conductivity. researchgate.net

| Electrolyte | Applied Potential (V) | Process | Response Time (s) | Reference |

|---|---|---|---|---|

| H₂SO₄ | 1.6 | Oxidation/Reduction | < 2 | scirp.orgresearchgate.net |

| HCl | 0.8 | Oxidation | 34 | mdpi.com |

| H₂SO₄ | 0.8 | Oxidation | 40 | mdpi.com |

Poly(azomethine)s, also known as polyimines or poly(Schiff base)s, are a class of polymers characterized by the presence of the azomethine (-CH=N-) group in their main chain. These polymers are typically synthesized through the polycondensation reaction of diamines with dicarbonyl compounds (dialdehydes or diketones). mdpi.com They are known for their good thermal stability and have been investigated for applications in optoelectronics and as high-performance materials. scirp.orgresearchgate.net

While the synthesis of poly(azomethine)s and poly(Schiff bases) from various aromatic amines and aldehydes is well-documented, a thorough review of the scientific literature indicates that the use of this compound as a monomer for the synthesis of these specific polymer systems is not widely reported. Research in this area has predominantly focused on other substituted anilines and diamines. Therefore, detailed research findings and established properties for poly(azomethine)s and poly(Schiff bases) derived specifically from this compound are scarce in the current body of scientific literature.

Hyperbranched Polymers and Dendrimers

A review of scientific literature indicates that the use of this compound as a primary monomeric building block for the synthesis of hyperbranched polymers or dendrimers via established divergent or convergent approaches is not a widely reported area of research. These synthesis methods typically rely on ABx-type monomers (where x ≥ 2) which undergo polycondensation to form highly branched, three-dimensional architectures. iupac.orgresearchgate.net While the synthesis of hyperbranched polyamines and other structures is well-established using various other monomers, specific application of this compound in this context is not prominently featured in available research.

Consistent with the lack of synthesis data, there is limited specific information regarding the unique architectural properties and subsequent functionalization of hyperbranched polymers or dendrimers derived directly from this compound. The properties of such macromolecules, including their solubility, viscosity, and the reactivity of their terminal groups, are intrinsically linked to the monomer used and the degree of branching achieved. Without synthesis reports, a detailed discussion of the specific properties and functionalization pathways for this compound-based dendrimers or hyperbranched polymers cannot be provided from the reviewed literature.

Organic Electronic and Optoelectronic Materials

Poly(this compound) is recognized as a promising material for organic electronics and optoelectronics due to its unique combination of electrical conductivity, solubility, and electrochromic properties. The methoxy substituents on the polymer backbone enhance its processability in common organic solvents compared to unsubstituted polyaniline, without drastically compromising its electrical properties. researchgate.netjlu.edu.cn

The polymer exhibits semiconductor behavior, and its conductivity can be modulated through doping. researchgate.net This makes it a candidate for active layers in various electronic devices. Its most explored application is in the field of electrochromism. PDMA films demonstrate reversible color changes when subjected to different electrical potentials. researchgate.net Typically, the film can be switched from a transparent or pale yellow color in its fully reduced state (leucoemeraldine) to green and then to a dark blue in its fully oxidized state (pernigraniline). researchgate.net

This electrochromic behavior is characterized by a fast response time, which is a critical parameter for optoelectronic devices. Studies have shown that PDMA films can achieve color switching in less than two seconds. researchgate.net This rapid switching, combined with its distinct color states, makes PDMA a strong candidate for applications such as smart windows, nonemissive displays, and rearview mirrors. researchgate.net The performance of these electrochromic devices, including the response time, can be tuned by the choice of electrolyte and the applied potential. researchgate.net

Table 2: Electrochromic Properties of Poly(this compound) (PDMA) Film

| Redox State | Observed Color | Applied Potential |

|---|---|---|

| Fully Reduced (Leucoemeraldine) | Yellow | Negative Potential |

| Intermediate (Emeraldine) | Green | Intermediate Potential |

| Fully Oxidized (Pernigraniline) | Blue | Positive Potential |

| Response Time | < 2 seconds | At 1.6 V in H₂SO₄ |

Organic Semiconductors for Transistors and Diodes

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of these devices is critically dependent on the charge carrier mobility of the organic semiconductor used in the active channel.

The charge carrier mobility in conjugated polymers is intrinsically linked to their molecular structure and solid-state packing. High mobility is generally achieved in materials that can form well-ordered, crystalline domains, which facilitate efficient intermolecular charge hopping. advancedsciencenews.comnih.gov Key molecular design strategies aim to promote planarity of the polymer backbone and encourage strong π-π stacking.

For polymers like poly(this compound), the presence of methoxy side groups influences its conformation and solubility. While these groups improve processability, they can also affect the planarity and packing of the polymer chains, which in turn impacts charge transport. lpnu.ua The mechanism of charge transport in PDMA has been investigated, with studies suggesting that it is governed by Mott's three-dimensional variable range hopping, where charge carriers hop between localized states. nih.gov The electrical conductivity of nanostructured PDMA has been reported to be approximately 10⁻¹ S cm⁻¹, a value indicative of its semiconducting nature. rsc.org However, specific molecular design studies of this compound derivatives aimed explicitly at enhancing charge mobility for transistor applications are not extensively detailed in current literature.

Table 1: Factors Influencing Charge Carrier Mobility in Conjugated Polymers

| Design Factor | Desired Property | Impact on Charge Mobility |

| Backbone Planarity | Maximized conjugation | Enhances intramolecular charge transport along the polymer chain. |

| Intermolecular Packing | Close π-π stacking distance | Facilitates efficient intermolecular charge hopping between chains. |

| Crystallinity/Ordering | Large, well-ordered domains | Reduces charge trapping at grain boundaries, leading to higher mobility. advancedsciencenews.com |

| Side-Chain Engineering | Solubility without disrupting packing | Balances processability with the need for ordered solid-state morphology. rsc.org |

The architecture of an organic transistor typically consists of a gate, a dielectric layer, source and drain electrodes, and the organic semiconductor active layer. The performance is evaluated based on key metrics including field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

While polyaniline and its derivatives are recognized for their conductivity, their application in high-performance transistors remains a challenge. Research on field-effect transistors using the closely related poly(o-methoxyaniline) has been explored, but comprehensive studies evaluating the performance of transistors based specifically on poly(this compound) are limited. researchgate.net The development of such devices would require optimization of the polymer's synthesis, film deposition techniques, and the interfaces with other device components to achieve competitive performance metrics.

Emitters and Host Materials for Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the emissive layer (EML) is composed of emitter molecules (dopants) dispersed within a host material. The host material facilitates charge transport and transfers energy to the emitter, which then releases that energy as light.

The core of an emitter is a chromophore, a molecule designed to emit light efficiently in a specific color. Effective chromophore design aims to achieve a high photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. A high PLQY is essential for high-efficiency OLEDs. bjraylight.com Materials with rigid and planar structures often exhibit higher PLQY by reducing non-radiative decay pathways.

Poly(this compound) is known to exhibit photoluminescence. researchgate.net However, detailed studies characterizing its PLQY or designing its derivatives specifically as primary emitters for OLEDs are not widely available. The focus of research on PDMA has been more on its conductive properties rather than its potential as a light-emitting material. For a material to be a viable OLED emitter, its chromophore must be optimized to produce high PLQY in the solid state, a research area that remains to be explored for this class of compounds.

Efficient energy transfer from the host material to the emitter is crucial for bright and efficient OLEDs. This transfer can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), a long-range dipole-dipole coupling, and Dexter Energy Transfer, a short-range electron exchange mechanism. nih.govd-nb.info For efficient FRET, there must be a significant spectral overlap between the emission of the host and the absorption of the emitter. d-nb.info

A suitable host material must also possess a high triplet energy to effectively confine the triplet excitons on the phosphorescent or TADF guest emitters, preventing back energy transfer and ensuring high efficiency. rsc.orgnih.gov While this compound derivatives could theoretically be engineered into host materials, there is a lack of specific research investigating their triplet energies or their performance as hosts in OLED devices. The potential of PDMA in this application is therefore yet to be determined.

Active Layer Materials for Organic Photovoltaics (OPVs)

The active layer in an OPV is typically a bulk heterojunction (BHJ), a blend of an electron-donating material and an electron-accepting material. This layer is responsible for absorbing sunlight, generating excitons (bound electron-hole pairs), and separating these excitons into free charges that can be collected as current.

Poly(this compound) has been investigated as a potential electron donor material in the active layer of hybrid solar cells. In one study, PDMA was combined with zinc oxide (ZnO) nanopencils, which acted as the electron acceptor. The observation of a distinct photoluminescence quenching effect in the PDMA/ZnO composite indicated an effective photo-induced electron transfer from the PDMA to the ZnO, a fundamental process for photovoltaic operation. researchgate.net

The devices fabricated with a PDMA/ZnO active layer demonstrated modest photovoltaic performance. The key performance parameters are summarized in the table below. While the efficiency is low compared to state-of-the-art organic solar cells, this research establishes the potential of PDMA as an active layer material. researchgate.net Further improvements could potentially be achieved through copolymerization with other monomers to tune the material's bandgap and energy levels for better alignment with the solar spectrum and the acceptor material. researchgate.netnih.gov

Table 2: Performance of a Hybrid Solar Cell with a Poly(this compound) Active Layer

| Parameter | Value | Reference |

| Device Structure | PDMA:ZnO Nanopencils | researchgate.net |

| Open-Circuit Voltage (Voc) | 0.58 V | researchgate.net |

| Short-Circuit Current Density (Jsc) | 0.93 µA/cm² | researchgate.net |

| Power Conversion Efficiency (PCE) | 0.16 % | researchgate.net |

Data from a solar cell device fabricated from poly(this compound) as the donor and zinc oxide nanopencils as the acceptor. researchgate.net

Development of Chromogenic and Fluorogenic Materials

Chromogenic materials, which change color in response to an external stimulus, are of great interest for applications such as sensors, displays, and smart windows. This compound is a key precursor for synthesizing such functional materials.

Poly(this compound) (PDMA) is a notable example of a chromogenic polymer. researchgate.net When synthesized via electrochemical polymerization and coated onto a transparent electrode like ITO glass, PDMA films exhibit reversible color changes, or electrochromism. researchgate.net The film can switch between a yellow, fully reduced state and a blue, fully oxidized state by changing the applied electrical potential. researchgate.net This color-switching capability is rapid, with response times of less than two seconds observed at an applied potential of 1.6 V, making PDMA a promising candidate for electrochromic devices. researchgate.net Furthermore, PDMA-modified electrodes have been investigated as potentiometric pH sensors, showing a linear and reversible response to pH changes between 2 and 8. scispace.com This sensing mechanism is related to the protonation and deprotonation of the nitrogen atoms within the polymer structure. scispace.com

Historically, this compound has been a cornerstone in the synthesis of a wide array of organic dyes and pigments. guidechem.com It serves as a crucial intermediate for various dye classes, including azoic dyes, disperse dyes, and acid dyes. For example, it is used to prepare intermediates for ice dyeing, such as Black Salt K. guidechem.com Its derivatives are listed in the Colour Index for numerous commercial colorants, highlighting its industrial importance.

| C.I. Name | Dye Class | Role of this compound |

| Azoic Coupling Component 16 | Azoic Dye | Intermediate |

| Azoic Diazo Component 24 | Azoic Dye | Intermediate |

| Disperse Black 28 | Disperse Dye | Intermediate |

| Acid Orange 165 | Acid Dye | Intermediate |

| Direct Blue 159 | Direct Dye | Intermediate |

| A selection of commercial dyes synthesized using this compound as a key intermediate. |

The color of a dye is intrinsically linked to its molecular structure, specifically how the arrangement of atoms and functional groups affects the absorption of light. In azo dyes derived from substituted anilines, the electronic nature of the substituents plays a critical role in determining the final hue. nih.gov

The methoxy groups (-OCH₃) in this compound are electron-donating groups. When this compound is used as the diazo component in an azo dye, these groups increase the electron density of the aromatic system. nih.gov This increased electron density generally leads to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax) of the dye, resulting in deeper colors (e.g., shifting from yellow towards red). nih.gov Conversely, incorporating electron-withdrawing groups tends to cause a hypsochromic shift (a shift to shorter wavelengths). nih.gov

A comparative study of monoazonaphthols synthesized from various o-methoxyaniline derivatives demonstrated this effect quantitatively. The λmax values were found to correlate with the electron-donating or -withdrawing strength of the substituents on the aniline ring. nih.gov

| Diazo Component Precursor | Key Substituent(s) | Electronic Effect | Resulting λmax (nm) |

| This compound | 5-Methoxy | Electron-Donating | 502 |

| 2-Methoxy-5-methylaniline | 5-Methyl | Electron-Donating | 500 |

| 2-Methoxyaniline | (Unsubstituted) | Neutral Reference | 496 |

| 2-Anisidine-4-sulfonic acid | 4-Sulfonic Acid | Electron-Withdrawing | 487 |

| 2-Methoxy-5-(trifluoromethyl)aniline | 5-Trifluoromethyl | Electron-Withdrawing | 480 |

| Effect of substituents on the maximum absorption wavelength (λmax) of azo dyes coupled with 6-amino-1-hydroxynaphthalene-3-sulfonic acid. The data illustrates how electron-donating groups like the second methoxy group in this compound cause a red-shift in the absorption spectrum. nih.gov |

The practical utility of a dye depends not only on its color but also on its ability to resist fading upon exposure to light (photostability) and to withstand environmental factors. The molecular structure of the dye is a key determinant of its durability.

Research on disazo disperse dyes derived from a related intermediate, 2-methoxy-5-nitroaniline, has shown that the presence of methoxy groups, in conjunction with other substituents like nitro groups, can impart good light fastness. orientjchem.org When applied to polyester (B1180765) and nylon 66 fabrics, these dyes exhibited light fastness ratings of 5 to 6 on a scale of 1 to 8, indicating good stability. orientjchem.org This robustness is attributed in part to the nature of the polyester fiber and the electronic configuration of the dye molecule itself. orientjchem.org In addition to photostability, materials derived from this compound can also exhibit high thermal stability. Blends of poly(2,5-dimethoxy aniline) (PDMA) with fluoropolymers have been shown to be stable against degradation at temperatures over 400°C. bohrium.com

| Dye Property | Observation | Influencing Factors |

| Light Fastness | Good (Ratings of 5-6) on polyester and nylon. orientjchem.org | Presence of methoxy and nitro groups in the dye structure; interaction with the fiber substrate. orientjchem.org |

| Wash Fastness | Excellent on polyester. researchgate.net | Dye structure and fiber type. researchgate.net |

| Thermal Stability | PDMA blends are stable above 400°C. bohrium.com | Polymer structure and composition of the blend. bohrium.com |

| Durability properties of materials and dyes derived from methoxy-substituted anilines. |

The versatility and durability of materials derived from this compound extend to their use in high-performance inks and protective coatings. Azo dyes, which are frequently synthesized from intermediates like this compound, are a major class of colorants used in various printing applications, including ink-jet printers. orientjchem.org

A specific application in the area of coatings involves the use of poly(2,5-dimethoxy aniline) (PDMA). Blends of PDMA with fluoropolymers such as poly(vinylidene fluoride) have been successfully deposited onto stainless steel plates to act as protective coatings. bohrium.com These ternary blends exhibit good adhesion properties and high thermal stability. Preliminary tests showed that these coatings increased the open circuit potential compared to uncoated stainless steel, indicating promising corrosion protection properties. bohrium.com The co-PTFE component ensures good adhesion, while PDMA provides the specialized corrosion protection, making the blend a multifunctional protective material. bohrium.com

Lack of Specific Research Data Limits Detailed Exploration of this compound in Advanced Materials and Catalysis

General principles suggest that the structural characteristics of this compound, such as its electron-donating methoxy groups and the reactive amine functionality, could theoretically make it a candidate for further chemical modification into more complex molecules. For instance, aniline derivatives are frequently used as building blocks for fluorescent dyes and ligands for metal catalysts. acs.orgacs.orgresearchgate.net The electronic properties of the dimethoxybenzene ring could also influence the photophysical properties of potential fluorescent molecules derived from it. aatbio.com However, without specific studies on this compound, any discussion remains speculative.

The development of fluorescent probes and chemosensors often involves the strategic functionalization of aromatic amines to create systems that exhibit changes in fluorescence upon interaction with a specific analyte. acs.orgresearchgate.net Similarly, the synthesis of chiral ligands for asymmetric catalysis frequently employs substituted anilines as foundational structures to build complex, sterically hindered environments around a metal center. researchgate.netrsc.orgchinesechemsoc.org While these general concepts are well-established, the scientific literature does not provide specific examples or performance data for systems derived directly from this compound.

Consequently, the construction of detailed sections on design principles, signal transduction mechanisms, chiral ligand synthesis, and catalyst performance, as requested, is not feasible based on the currently available scientific evidence. The creation of informative data tables with specific research findings for this compound in these contexts is also not possible. Further research would be required to explore and document the potential of this specific chemical compound in the fields of advanced materials science and catalysis.

Precursors for Catalytic Systems and Ligand Design

Organocatalytic Applications of this compound Derivatives

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This field has established itself as a third pillar of catalysis, alongside biocatalysis and transition metal catalysis. While aniline and its derivatives can be precursors to chiral ligands and catalysts for asymmetric synthesis, the scientific literature currently contains limited specific examples of this compound derivatives being directly employed as organocatalysts. This remains an area open for future research and development.

Materials for Chemical Sensors

Derivatives of this compound, most notably its corresponding polymer, poly(this compound) (PDMA), have been successfully utilized in the fabrication of chemical sensors. The unique electrochemical and optical properties of PDMA make it a suitable candidate for both electrochemical and optical sensing platforms. This polymer can be synthesized via electrochemical polymerization of the this compound monomer, forming a film on an electrode surface that can interact with various analytes scispace.com.

Electrochemical sensors leveraging PDMA films function by detecting changes in electrical properties upon interaction with a target analyte. These sensors are valued for their potential for high sensitivity and ease of fabrication scispace.com. PDMA has been successfully used to create potentiometric sensors for pH and amperometric biosensors for glucose scispace.comresearchgate.net.

For instance, a PDMA-modified stainless steel electrode was developed as a pH sensor, demonstrating a linear and reversible response within a pH range of 2 to 8 scispace.com. In another application, PDMA was synthesized into a nanorod matrix for the immobilization of the enzyme glucose oxidase, creating a highly sensitive glucose biosensor researchgate.net.

| Analyte | Sensor Configuration | Linear Range | Detection Limit | Sensitivity / Response Slope | Reference |

|---|---|---|---|---|---|

| pH | PDMA film on stainless steel electrode | pH 2 - 8 | Not Reported | 49.31 ± 6.1 mV/pH | scispace.com |

| Glucose | Glucose oxidase immobilized in PDMA-Nanorod (PDMA-NR) matrix | 1 - 10 µM | 0.5 µM | 5.03 µA/µM | researchgate.net |

The sensing capability of PDMA is fundamentally linked to the reversible redox (reduction-oxidation) changes within the polymer backbone. Similar to its parent polymer, polyaniline, PDMA can exist in three distinct oxidation states:

Leucoemeraldine: The fully reduced form, typically colorless or pale yellow.

Emeraldine: The partially oxidized, conductive state, which is often green or blue.

Pernigraniline: The fully oxidized form, which is typically blue-violet scispace.com.

The transition between these states involves both electron and ion transfer. In the case of a PDMA-based pH sensor, the detection mechanism relies on the protonation and deprotonation of the nitrogen atoms within the polymer chain. As the concentration of hydrogen ions (pH) in the surrounding solution changes, the degree of protonation of the polymer backbone is altered. This change in the polymer's charge state results in a measurable change in the electrode's potential, which can be correlated directly to the pH of the solution. This potentiometric response is the core principle of detection scispace.com.

To improve the performance of PDMA-based sensors, various strategies have been explored to enhance their sensitivity and selectivity.

Sensitivity Enhancement: A key strategy for increasing sensitivity is to maximize the active surface area of the sensor electrode. This has been effectively achieved by creating nanostructured polymer films. For example, the electrochemical synthesis of one-dimensional poly(this compound) nanorods (PDMA-NR) creates a matrix with a significantly larger surface area compared to a flat polymer film. This increased area allows for a higher loading of biorecognition elements (like enzymes) and facilitates greater interaction with the analyte, resulting in a stronger and more easily detectable signal researchgate.net. The use of dopants during polymerization can also influence the polymer's morphology and conductivity, further impacting sensor sensitivity nih.gov.

Selectivity Enhancement: Selectivity refers to a sensor's ability to detect a specific target analyte while ignoring other components in a sample. A primary method for achieving high selectivity is through bio-functionalization. This involves immobilizing a biological molecule that has a specific affinity for the target analyte onto the sensor platform. In the case of the PDMA-based glucose biosensor, the enzyme glucose oxidase (GOx) is physically entrapped within the polymer matrix. GOx specifically catalyzes the oxidation of glucose, ensuring that the sensor's response is primarily due to the presence of glucose and not other sugars or electroactive species researchgate.net. The selectivity of potentiometric sensors, such as the pH sensor, is also evaluated by measuring their response in the presence of various potentially interfering ions to confirm that the signal is specific to the target ion scispace.com.

Beyond electrochemical applications, this compound is a precursor to materials with tunable optical properties suitable for sensing devices. The polymer PDMA exhibits strong electrochromism, meaning its color changes in response to an electrical stimulus researchgate.netscielo.br. This property allows it to be used as the active layer in optical sensors and electrochromic devices, such as smart windows or displays scispace.com.

The polymer film shows reversible color changes corresponding to its oxidation state. For example, PDMA films can switch from a transparent pale yellow (fully reduced state) to green and then to blue (fully oxidized state) as the applied potential is varied researchgate.net. The response time for these color changes can be very rapid, often less than two seconds, making it a promising material for real-time optical sensing applications researchgate.net.

Colorimetric Principles: The principle behind colorimetric sensing with PDMA is the direct observation of its electrochromic behavior. A colorimetric sensor produces a change in color that is visible to the naked eye or measurable with a spectrophotometer upon interaction with an analyte or a change in electrochemical potential nih.govmdpi.com. In PDMA-based systems, the transition between the leucoemeraldine, emeraldine, and pernigraniline states provides distinct color changes (yellow → green → blue) researchgate.net. This change in the absorption of visible light can be directly correlated to the concentration of the analyte or the applied stimulus, forming the basis of a colorimetric sensing device researchgate.netscielo.br.

Fluorimetric Principles: Fluorimetric sensing relies on changes in the fluorescence properties of a sensor molecule upon binding with an analyte nih.gov. A fluorogenic sensor (or probe) may exhibit an increase ("turn-on") or decrease ("turn-off") in its fluorescence intensity, or a shift in its emission wavelength. While the chromogenic (color-changing) properties of PDMA are well-documented, the development of specific fluorogenic derivatives of this compound for sensing applications is a less explored area in the reviewed scientific literature. The general principle involves designing a molecule where the analyte interaction alters the electronic state of a fluorophore, thus modulating its fluorescence emission nih.govresearchgate.net.

Optical Sensing Devices Incorporating Chromo- or Fluorogenic Derivatives

Sensor Array Development for Multiplexed Analysis

The application of this compound extends into the sophisticated realm of advanced materials science, particularly in the development of sensor arrays for multiplexed analysis. By electropolymerizing this compound onto electrode surfaces, a conductive and electroactive polymer film, known as poly(this compound) (PDMA), is formed. This polymer serves as a versatile platform for the fabrication of electrochemical sensors. The unique properties of PDMA, including its electron-mediating capabilities and the ability to be functionalized, make it a promising candidate for creating sensor arrays capable of detecting multiple analytes simultaneously.

The principle behind a multiplexed sensor array is to have a series of individual sensors, each tailored to detect a specific analyte, integrated onto a single platform. This approach allows for the simultaneous analysis of a sample for various components, offering a significant advantage in terms of efficiency and sample volume requirements. In the context of PDMA-based sensors, an array could be constructed by modifying different electrodes on a chip with PDMA and then further functionalizing each electrode to be sensitive to a particular target molecule.

For instance, one electrode in the array could be designed to detect glucose by immobilizing glucose oxidase within the PDMA matrix. Another electrode could be tailored for the detection of glutamic acid, leveraging the inherent electrochemical activity of PDMA towards this amino acid. A third could be a pH sensor, as the polymer's conductivity is sensitive to changes in hydrogen ion concentration. This concept is akin to an "electronic tongue," where a pattern of responses from a cross-reactive sensor array is used to identify and quantify different analytes in a complex mixture.

Detailed research has demonstrated the efficacy of PDMA in individual electrochemical sensors. For example, the electrochemical polymerization of this compound on glassy carbon electrodes has been shown to significantly enhance the oxidation of glutamic acids, allowing for their detection. researchgate.netsemanticscholar.org In such a sensor, the PDMA matrix facilitates the charge-transfer process during the electrochemical oxidation of the analyte. researchgate.netsemanticscholar.org Similarly, PDMA nanorods have been successfully utilized in the fabrication of ultrasensitive glucose biosensors. researchgate.net In this application, the high surface area of the nanostructured polymer provides an ideal environment for enzyme immobilization and efficient electron transfer. researchgate.net Furthermore, PDMA-modified electrodes have been investigated as potentiometric pH sensors, exhibiting a linear response over a wide pH range. scispace.com

The development of a sensor array for multiplexed analysis using this compound would involve the integration of these individual sensing principles onto a single chip. The fabrication process would typically involve the electrochemical deposition of the PDMA film onto a patterned electrode array. Subsequently, each electrode in the array would undergo a specific modification to impart selectivity towards a target analyte. This could involve the entrapment of specific enzymes, the attachment of antibodies, or the incorporation of other recognition elements.

The analysis of a sample with such an array would generate a unique "fingerprint" of electrochemical signals, with each signal corresponding to the concentration of a specific analyte. Advanced data analysis techniques, such as pattern recognition algorithms, can then be employed to interpret these complex datasets and provide a comprehensive chemical profile of the sample.

While the direct implementation of a multiplexed sensor array based solely on this compound for a wide range of analytes is a developing area of research, the foundational studies on its use in individual sensors provide strong evidence for its potential in this advanced application. The ability to tailor the properties of the PDMA film and to immobilize a variety of biorecognition molecules opens up a wide range of possibilities for the development of next-generation multi-analyte sensing platforms for applications in clinical diagnostics, environmental monitoring, and food quality control.

| Sensor Type | Analyte | Detection Principle | Linear Range | Limit of Detection | Reference |

| Amperometric Biosensor | Glucose | Enzymatic (Glucose Oxidase) | 2–20 mM | - | |

| Voltammetric Sensor | L-Glutamic Acid | Direct Oxidation | 0.5–15.0 mM | 0.11 mM | researchgate.netsemanticscholar.org |

| Voltammetric Sensor | D-Glutamic Acid | Direct Oxidation | 0.5–15.0 mM | 0.26 mM | researchgate.netsemanticscholar.org |

| Potentiometric Sensor | pH | Potentiometric | pH 2–8 | - | scispace.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in both liquid and solid states, offers a comprehensive understanding of the atomic-level structure of 2,5-Dimethoxyaniline and its derivatives.

High-Resolution Liquid-State NMR for Structural Elucidation

In solution, high-resolution NMR techniques are indispensable for confirming the molecular structure of this compound. Standard one-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus.

The ¹H NMR spectrum typically shows distinct signals for the aromatic protons, the amine (-NH₂) protons, and the two methoxy (B1213986) (-OCH₃) groups. The aromatic protons appear as a multiplet system in the aromatic region of the spectrum, while the methoxy groups present as sharp singlets. chemicalbook.com The amine protons often appear as a broad singlet.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the two methoxy carbons and the six aromatic carbons. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Data sourced from spectral databases and may vary based on solvent and experimental conditions.

| Nucleus | Atom Position | Chemical Shift (ppm) | Description |

| ¹H | H-3 | ~6.68 | Aromatic Proton |

| ¹H | H-4 | ~6.26 | Aromatic Proton |

| ¹H | H-6 | ~6.29 | Aromatic Proton |

| ¹H | -NH₂ | ~3.7-4.5 | Amine Protons (broad) |

| ¹H | 2-OCH₃ | ~3.79 | Methoxy Protons |

| ¹H | 5-OCH₃ | ~3.72 | Methoxy Protons |

| ¹³C | C-1 | ~138.8 | Aromatic Carbon (ipso, -NH₂) |

| ¹³C | C-2 | ~154.2 | Aromatic Carbon (ipso, -OCH₃) |

| ¹³C | C-3 | ~98.8 | Aromatic Carbon |

| ¹³C | C-4 | ~102.8 | Aromatic Carbon |

| ¹³C | C-5 | ~142.9 | Aromatic Carbon (ipso, -OCH₃) |

| ¹³C | C-6 | ~97.9 | Aromatic Carbon |

| ¹³C | 2-OCH₃ | ~55.9 | Methoxy Carbon |

| ¹³C | 5-OCH₃ | ~55.6 | Methoxy Carbon |

Source: Adapted from ChemicalBook chemicalbook.comchemicalbook.com

To unambiguously assign these signals and map the covalent bond framework, multi-dimensional NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks between the adjacent aromatic protons (H-3, H-4, and H-6), confirming their connectivity around the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons (¹H-¹³C one-bond connectivity). libretexts.org This allows for the direct assignment of each aromatic proton signal to its corresponding carbon signal (e.g., H-3 to C-3, H-4 to C-4, H-6 to C-6) and the methoxy protons to their respective methoxy carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). libretexts.org This is crucial for piecing together the molecular skeleton. For instance, in this compound, HMBC would show correlations from the methoxy protons to the aromatic carbon they are attached to (C-2 or C-5) and potentially to adjacent carbons. It would also show correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern on the ring. columbia.edu